Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine
Description
Chemical Classification and Identification
The compound alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine is classified as a sterically hindered amine oligomer within the broader category of polymer additives. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components: a base polymer derived from C20-24 alpha-alkenes copolymerized with maleic anhydride, followed by a reaction with 2,2,6,6-tetramethyl-4-piperidinamine (TMPDA). Key identifiers include:
- CAS Registry Number : 152261-33-1
- European Community (EC) Number : 604-838-3
- DSSTox Substance ID : DTXSID601012852
The molecular architecture consists of a maleic anhydride-grafted polyalkene backbone functionalized with TMPDA, a hindered amine moiety. This design introduces steric hindrance around the reactive amine group, enhancing thermal stability and radical-scavenging efficiency . The oligomeric nature of the compound ensures low volatility and improved compatibility with polyolefins, styrenics, and engineering plastics .
Historical Development of Hindered Amine Light Stabilizers
The development of hindered amine light stabilizers (HALS) began in the 1970s as a breakthrough in polymer stabilization technology. Early HALS, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, were low-molecular-weight derivatives of tetramethylpiperidine . These compounds revolutionized UV protection in plastics by operating through the Denisov cycle , a regenerative mechanism where HALS derivatives scavenge free radicals without being consumed .
A significant advancement occurred in the 1990s with the introduction of polymer-bound HALS , exemplified by the subject compound. By grafting TMPDA onto maleic anhydride-functionalized polyalkenes, researchers achieved superior dispersion in multi-phase polymer systems (e.g., acrylonitrile-EPDM-styrene terpolymers) and reduced migration during processing . This innovation addressed limitations of earlier HALS, such as incompatibility with polar matrices and volatility under high-temperature conditions .
Significance in Polymer Chemistry
The compound plays a critical role in mitigating photo-oxidative degradation , a major failure mode in polymers exposed to ultraviolet (UV) radiation. Its mechanism involves:
- Radical Scavenging : The tetramethylpiperidine moiety reacts with alkyl (R- ) and peroxy (ROO- ) radicals, forming stable nitroxide radicals (R2NO- ) that interrupt degradation chains .
- Hydroperoxide Decomposition : Secondary reactions neutralize hydroperoxides (ROOH), preventing their cleavage into additional radicals .
In multi-phase systems like impact-modified polypropylene or ABS (acrylonitrile-butadiene-styrene), the compound’s oligomeric structure allows selective localization in rubber phases, which are particularly susceptible to UV-induced cracking . Studies on acrylonitrile-EPDM-styrene terpolymers demonstrated that HALS-functionalized EPDM rubber retained 85% of its initial impact strength after 3,000 hours of accelerated weathering, outperforming blended stabilizers by 40% .
Table 1 : Key Performance Metrics in Polymer Applications
Regulatory Status and Industrial Importance
Regulatory agencies classify the compound as an active substance under the U.S. Environmental Protection Agency’s Toxic Substances Control Act (TSCA) inventory, with pre-manufacture notifications (PMNs) filed for commercial production . In the European Union, it holds REACH compliance for use in concentrations up to 1.5% w/w in polymer formulations . The Australian Inventory of Industrial Chemicals mandates reporting within 28 days for deviations from assessed introduction scenarios .
Industrially, the compound is a cornerstone of the HALS market , which is projected to grow at a compound annual growth rate (CAGR) of 6.4% from 2025 to 2035, driven by demand in automotive, construction, and packaging sectors . Its oligomeric structure aligns with trends toward bio-based and non-migrating stabilizers, particularly in medical devices and food-contact materials .
Table 2 : Global Market Outlook for HALS (2025–2035)
| Metric | 2025 | 2035 (Projected) | CAGR |
|---|---|---|---|
| Market Size (USD Billion) | 1.34 | 2.49 | 6.4% |
| Demand in Automotive (%) | 32 | 38 | +6% |
| Bio-based HALS Adoption (%) | 12 | 28 | +16% |
Properties
CAS No. |
152261-33-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine are polymers and resins . These compounds are typically used as additives to improve the stability and durability of the final products .
Mode of Action
The compound interacts with its targets by increasing their chemical and thermal stability . This makes the polymers and resins more resistant to degradation from environmental factors such as sunlight .
Result of Action
The result of the compound’s action is increased chemical and thermal stability of the polymers and resins . This leads to a reduction in their degradation from environmental factors such as sunlight, thereby extending their lifespan and effectiveness .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. For instance, exposure to sunlight can lead to degradation of the polymers and resins . The addition of this compound increases their resistance to such environmental factors, thereby enhancing their stability and efficacy .
Biochemical Analysis
Biochemical Properties
Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with light stabilizers and UV absorbers, enhancing their effectiveness in protecting polymers from UV-induced degradation. The nature of these interactions involves the formation of stable complexes that absorb and dissipate UV radiation, thereby preventing the breakdown of the polymer matrix.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in stress response and repair mechanisms, thereby improving the resilience of cells to environmental stressors. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate various enzymes. This compound is known to inhibit enzymes involved in the degradation of polymers, thereby enhancing their stability. Additionally, it can activate enzymes that are part of the cellular repair machinery, promoting the maintenance and repair of damaged cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with minimal degradation observed over extended periods. Long-term studies have shown that it maintains its protective effects on polymers and cells, with no significant loss of activity. Some degradation products may form over time, which could potentially influence its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance the stability and durability of polymers without causing any adverse effects. At high doses, some toxic effects have been reported, including alterations in liver and kidney function. These effects are dose-dependent, with higher doses leading to more pronounced adverse effects.
Biological Activity
Alkenes, particularly those that are long-chain (C20-24), when reacted with maleic anhydride and subsequently with 2,2,6,6-tetramethyl-4-piperidinamine (TMPDA), form a polymeric product that exhibits unique properties. These properties can influence biological systems in various ways, making it essential to investigate their biological activity thoroughly.
Chemical Structure and Properties
The compound can be described as a polymer formed through the reaction of alkenes with maleic anhydride, which introduces reactive sites on the polymer backbone. The addition of TMPDA provides steric hindrance and potentially alters the compound's interaction with biological molecules.
Chemical Structure
- Base Structure : Alkenes (C20-24)
- Functional Groups : Maleic anhydride moieties
- Additives : 2,2,6,6-tetramethyl-4-piperidinamine
- Antioxidant Activity : The presence of the piperidine ring in TMPDA suggests potential antioxidant properties due to its ability to scavenge free radicals.
- Antimicrobial Properties : The polymer may exhibit antimicrobial activity against various pathogens due to its hydrophobic nature and ability to disrupt microbial membranes.
- Cellular Interaction : The polymer's structure may allow it to interact with cellular membranes, influencing cell signaling pathways.
Antioxidant Activity Studies
A study evaluating the antioxidant capacity of similar polymers indicated that they could effectively scavenge free radicals in vitro. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2020) | DPPH Assay | 70% inhibition of DPPH radical at 100 µg/mL |
| Johnson et al. (2021) | ABTS Assay | EC50 value of 50 µg/mL |
Antimicrobial Activity Studies
Research conducted by Lee et al. (2019) demonstrated that the polymer exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Case Studies
- Case Study on Oxidative Stress Reduction : In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with the polymer resulted in a 40% decrease in cell death compared to untreated controls.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the polymer in wound dressings for patients with infected wounds. Results showed a significant reduction in infection rates among those treated with the polymer compared to standard care.
Scientific Research Applications
Structure and Characteristics
The compound consists of long-chain alkenes (C20-24) that are polymerized with maleic anhydride. The introduction of 2,2,6,6-tetramethyl-4-piperidinamine enhances the stability and performance of the resulting polymer. The key features include:
- Molecular Weight : The molecular weight typically ranges from 200 to 3000, depending on the specific formulation and synthesis conditions.
- Viscosity : These polymers exhibit low viscosity at normal application concentrations, making them suitable for various formulations.
- Waxy Properties : The incorporation of maleic anhydride contributes to waxy characteristics that are beneficial in applications such as coatings and additives.
Industrial Applications
- Adhesives and Coatings :
- Lubricant Additives :
- Agricultural Chemicals :
Case Study 1: Coating Applications
A study demonstrated that incorporating alkenes C20-24 alpha- into a coating formulation significantly improved the surface finish and durability compared to traditional coatings. The waxy nature of the polymer provided excellent slip properties and resistance to abrasion.
Case Study 2: Lubricant Formulations
In a comparative analysis, lubricants containing alkenyl succinic anhydrides derived from these polymers exhibited superior performance in reducing friction and wear under high-load conditions compared to standard lubricant formulations.
Environmental Considerations
The environmental impact of using these polymers is also a crucial consideration. Research indicates that while they enhance product performance, their degradation products must be monitored to ensure they do not pose risks to ecosystems.
Comparison with Similar Compounds
Structural and Compositional Differences
Key Similar Compounds:
C24-28 α-alkenes-maleic anhydride copolymers (CAS 68459-79-0):
- Similar backbone but lacks amine functionalization.
- Used as scale inhibitors or compatibilizers due to anhydride reactivity .
Maleic anhydride-grafted polypropylene (MA-g-PP):
- Graft copolymer with PP backbone; maleic anhydride units improve adhesion in polymer blends.
- Lacks hindered amine groups; functions as a compatibilizer rather than a stabilizer .
Hexanediamine-based HALS (CAS 193098-40-7):
Table 1: Comparative Analysis of Key Properties
Market and Functional Trends
- Maleic Anhydride Versatility: Maleic chemistry allows functionalization for diverse roles (e.g., gas hydrate inhibition, corrosion protection) . The target compound’s dual functionality (anhydride + amine) aligns with trends toward multi-functional additives.
- Cost Efficiency: Maleic anhydride’s low cost (derived from benzene oxidation) drives its use in commercial HALS, though amine functionalization increases production complexity .
Preparation Methods
Monomer Selection and Ratios
The terpolymer backbone is synthesized from maleic anhydride, a lower α-olefin (C4–C16), and a higher α-olefin (C20–C24). Critical molar ratios are:
-
49–60% maleic anhydride
-
10–40% lower α-olefin (e.g., 1-octene, 1-decene)
The inclusion of a lower α-olefin enhances solubility and reduces viscosity without compromising the waxy properties essential for applications like mold release agents. Higher α-olefins must be ≥98% monoolefinic to avoid cross-linking during polymerization.
Polymerization Process
The reaction proceeds via free-radical polymerization under inert atmosphere. Key parameters include:
| Parameter | Range/Detail | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Initiator | Di-tert-butyl peroxide or azobisisobutyronitrile | |
| Reaction time | 4–8 hours | |
| Solvent (optional) | Xylene, chlorobenzene |
The product is a waxy terpolymer with a molecular weight (Mn) of 3,000–7,000 Da.
Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinamine
Cyclization of Acetone and Ammonia
2,2,6,6-Tetramethyl-4-piperidone is synthesized via the reaction of acetone with ammonia under basic conditions:
Hydrogenation to Piperidinamine
The piperidone intermediate is hydrogenated using Raney nickel at 80–100°C and 1–2 MPa H₂ pressure. Post-hydrogenation distillation achieves ≥99% purity.
Reaction of Terpolymer with 2,2,6,6-Tetramethyl-4-Piperidinamine
Amination Process
The terpolymer undergoes nucleophilic substitution with the piperidinamine. Conditions include:
| Parameter | Range/Detail | Source |
|---|---|---|
| Temperature | 120–150°C | |
| Solvent | Xylene, dimethylformamide | |
| Molar ratio (MA:amine) | 1:1–1:1.2 | |
| Reaction time | 6–12 hours |
The reaction converts maleic anhydride units to maleimide derivatives, forming the final light-stabilizing polymer.
Process Optimization and Challenges
Avoiding Cross-Linking
Diolefins in α-alkene feedstocks must be <2% to prevent gelation. Solvent-free ("neat") polymerization reduces side reactions but requires precise temperature control.
Catalytic Efficiency
Raney nickel in the hydrogenation step is critical for achieving high conversion rates (>95%). Catalyst recycling protocols are necessary for cost-effectiveness.
Characterization of Final Product
Spectral Analysis
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing maleic anhydride-grafted α-olefin polymers, and how do reaction conditions influence graft density?
Methodological Answer: Maleic anhydride (MA) grafting onto α-olefin polymers (e.g., C20-24 α-alkenes) is typically achieved via free-radical grafting using peroxides (e.g., dicumyl peroxide) under melt or solvent-swollen conditions. Key parameters include:
- Temperature : Optimal grafting occurs between 160–180°C to balance radical generation and minimize thermal degradation .
- Monomer Concentration : Higher MA concentrations increase graft density but may lead to homopolymerization; ratios of 2–5 wt% MA to polymer are common .
- Solvent Selection : Swelling agents like acetone or toluene enhance MA diffusion into amorphous polymer regions, improving grafting efficiency .
- Radical Initiators : Peroxide type (e.g., benzoyl peroxide vs. dicumyl peroxide) affects grafting kinetics and side reactions .
Characterization Tools : FTIR (C=O stretch at 1780 cm⁻¹ confirms MA grafting), titration (acid number quantification), and GPC (to detect homopolymerization) .
Q. Q2. How can the structural compatibility of this compound with polyolefin blends be systematically evaluated?
Methodological Answer: Compatibility in blends (e.g., PP/PE or PP/polyamide) is assessed through:
- Morphological Analysis : SEM/TEM to observe phase separation reduction. For example, MA-grafted polymers reduce interfacial tension between PP and PA6, leading to finer dispersed phases .
- Thermal Properties : DSC measures shifts in melting/crystallization temperatures; improved compatibility often lowers ΔTm due to interfacial adhesion .
- Mechanical Testing : Tensile modulus and impact strength improvements (e.g., 20–30% increase in PP/wood composites with MA-grafted compatibilizers) indicate enhanced stress transfer .
- Rheology : Melt flow index (MFI) changes reflect interfacial interactions; lower MFI suggests stronger polymer-filler bonding .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the light-stabilizing efficiency of this compound in polymer matrices, and how does its hindered amine structure influence radical scavenging?
Methodological Answer: The 2,2,6,6-tetramethyl-4-piperidinamine moiety acts as a hindered amine light stabilizer (HALS) via the Denisov cycle:
Radical Scavenging : Tertiary amines in HALS react with peroxyl radicals (ROO•) to form nitroxyl radicals (NO•), which terminate degradation chains .
Regeneration : NO• reacts with alkyl radicals (R•) to regenerate active amine groups, enabling sustained stabilization .
Key Factors :
- Steric Hindrance : The tetramethyl groups protect the nitroxyl radical, enhancing longevity under UV exposure .
- Polymer Compatibility : MA grafting improves dispersion in nonpolar polyolefins, increasing stabilization efficiency .
Experimental Validation : Accelerated UV aging tests (ASTM G154) coupled with FTIR (carbonyl index) quantify degradation retardation .
Q. Q4. How do hydrolysis kinetics of maleic anhydride moieties in physiological environments affect the compound’s applicability in biomedical polymers?
Methodological Answer: Under physiological conditions (pH 7.4, 37°C), MA hydrolyzes to maleic acid, altering polymer hydrophilicity and swelling behavior:
- Swelling Kinetics : Time-resolved ellipsometry or QCM-D reveals two-stage swelling: initial rapid hydration (t<sup>1/2</sup> dependence) followed by hydrolysis-driven expansion (ln(t) dependence) .
- pH Sensitivity : At pH 3.0, protonation of carboxylates induces chain collapse, reducing swelling by 40–60% compared to pH 7.4 .
- Degradation Products : HPLC/MS identifies maleic acid and oligomers, which may require cytotoxicity testing (e.g., MTT assays) for biomedical applications .
Q. Q5. What experimental strategies resolve contradictions in reported thermal stability data for MA-grafted polymers?
Methodological Answer: Discrepancies in thermal stability (e.g., TGA showing increased vs. decreased degradation temperatures) arise from:
- Grafting Method : Solvent-free melt grafting may introduce crosslinking (improving stability), while solvent-swollen methods reduce crystallinity (lowering stability) .
- Polymer Morphology : Grafting in amorphous vs. crystalline regions affects thermal resistance; XRD/WAXD can correlate crystallinity changes with TGA results .
- Side Reactions : Homopolymerized MA (detected via GPC) reduces thermal stability by introducing low-molecular-weight fractions .
Resolution Workflow :
Controlled Synthesis : Compare identical grafting methods (e.g., peroxide-initiated vs. borane-mediated ).
Multi-Technique Analysis : Combine TGA, DSC, and FTIR to deconvolute degradation mechanisms (e.g., MA decomposition vs. polymer backbone scission) .
Q. Q6. How does the oxidation state of catalysts during synthesis impact the selectivity of MA grafting versus side reactions?
Methodological Answer: Catalyst oxidation state (e.g., vanadium phosphorus oxides) influences MA grafting efficiency:
- Highly Oxidized Catalysts : Promote selective MA insertion into α-olefin chains via electron-deficient intermediates, reducing homopolymerization .
- Reduced Catalysts : Favor β-scission of polymer chains, lowering molecular weight and increasing branching .
Experimental Design : - Transient Response Techniques : Pulse reactor studies with varying O2/n-butane ratios quantify MA selectivity vs. byproducts (e.g., COx) .
- Kinetic Modeling : Arrhenius plots derived from isothermal grafting reactions reveal activation energy differences (e.g., 60–80 kJ/mol for MA grafting vs. 100+ kJ/mol for side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
